2-(Benzyloxy)-5-chloropyridine molecular weight
2-(Benzyloxy)-5-chloropyridine molecular weight
An In-depth Technical Guide to 2-(Benzyloxy)-5-chloropyridine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Benzyloxy)-5-chloropyridine, a key heterocyclic building block in modern medicinal chemistry. Moving beyond a simple data sheet, this document elucidates the compound's core properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and explores its strategic applications in the development of novel therapeutics. The content is structured to empower researchers with the foundational knowledge and practical methodologies required to effectively utilize this versatile intermediate.
Core Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its application in any research endeavor. The molecular weight of 2-(Benzyloxy)-5-chloropyridine, derived from its chemical formula C₁₂H₁₀ClNO, is a critical parameter for all stoichiometric calculations in reaction planning and for analytical characterization via mass spectrometry.[1][2][3]
The compound's identity and key characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 219.67 g/mol | [1][3] |
| Chemical Formula | C₁₂H₁₀ClNO | [1][2] |
| CAS Number | 215437-47-1 | [1][4][5] |
| IUPAC Name | 2-(benzyloxy)-5-chloropyridine | [4] |
| Physical Form | Solid | [1][3][5] |
| Typical Purity | ≥97% | [1][3] |
| InChI Key | SXOVMWQGOMWDHU-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Considerations
The synthesis of 2-(Benzyloxy)-5-chloropyridine is most effectively and commonly achieved via a Williamson ether synthesis. This classical nucleophilic substitution reaction provides a reliable and scalable route.
Causality of Reagent Selection:
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Starting Materials: The reaction involves the deprotonation of 2-hydroxy-5-chloropyridine to form a nucleophilic pyridoxide ion, which then attacks an electrophilic benzyl halide, such as benzyl bromide.
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this transformation. It efficiently deprotonates the hydroxyl group without competing in the subsequent substitution reaction, thus minimizing byproduct formation. An alternative, milder base like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is chosen to solvate the cation of the base and the pyridoxide intermediate, thereby increasing the nucleophilicity of the oxygen and accelerating the rate of the Sₙ2 reaction.
Below is a diagram illustrating the logical workflow for the synthesis and purification of 2-(Benzyloxy)-5-chloropyridine.
Caption: Workflow for the synthesis of 2-(Benzyloxy)-5-chloropyridine.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through in-process controls (TLC) and final product characterization.
Materials:
-
2-hydroxy-5-chloropyridine (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
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Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-hydroxy-5-chloropyridine. Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride portion-wise. Rationale: The portion-wise addition at low temperature safely controls the exothermic reaction and hydrogen gas evolution. Stir the mixture at 0°C for 30 minutes to ensure complete formation of the sodium pyridoxide salt.
-
Nucleophilic Substitution: Add benzyl bromide dropwise to the suspension at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
In-Process Control: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (2-hydroxy-5-chloropyridine) is fully consumed.
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Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. Dilute the mixture with water and transfer to a separatory funnel.
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.
-
Validation: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield 2-(Benzyloxy)-5-chloropyridine as a solid. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Applications in Medicinal Chemistry and Drug Development
2-(Benzyloxy)-5-chloropyridine is more than an intermediate; it is a strategic scaffold containing two distinct and synthetically versatile functional handles. Its utility is rooted in the ability to selectively modify the pyridine core to generate libraries of analogues for structure-activity relationship (SAR) studies.
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The Chloro Group as a Cross-Coupling Handle: The chlorine atom at the C5 position is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups (e.g., via Suzuki or Stille coupling) or amine moieties (via Buchwald-Hartwig amination). This versatility is critical for optimizing a lead compound's potency, selectivity, and pharmacokinetic profile.
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The Benzyloxy Group as a Modulator and Protecting Group: The benzyloxy moiety serves a dual purpose. Firstly, its bulky, lipophilic nature can be used to probe hydrophobic pockets within an enzyme's active site or a receptor's binding domain.[6] Secondly, it functions as a robust protecting group for a hydroxyl function. The benzyl group can be readily removed via catalytic hydrogenation to unmask the 2-hydroxypyridine tautomer, providing another point for chemical diversification.
The strategic value of this scaffold is exemplified by its use in synthesizing precursors for biologically active molecules, such as enzyme inhibitors.[6] For instance, the related 5-substituted pyridine-2-carboxylic acid scaffold is a known mimic of the 2-oxoglutarate co-substrate for prolyl 4-hydroxylase, an important target in therapies for anemia.[6] Similarly, benzyloxy-containing aromatic structures have been identified as potent antagonists for targets like the TRPM8 ion channel.[7]
Caption: Strategic diversification of the 2-(Benzyloxy)-5-chloropyridine scaffold.
Safety, Handling, and Storage
Due to its potential hazards, proper handling of 2-(Benzyloxy)-5-chloropyridine is essential in a laboratory setting.[4] The compound is classified as harmful and an irritant.[4][5]
| Hazard Class | GHS Hazard Statement(s) |
| Acute Toxicity | H302: Harmful if swallowed.[3][4] H312: Harmful in contact with skin.[3][4] H332: Harmful if inhaled.[3][4] |
| Irritation | H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4] |
Recommended Safety Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][9]
-
Handling: Avoid breathing dust, fumes, or vapors.[4] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[4]
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place at room temperature.[1][3]
Conclusion
2-(Benzyloxy)-5-chloropyridine is a valuable and versatile chemical entity with a precisely defined molecular weight of 219.67 g/mol . Its well-established synthesis via Williamson etherification, coupled with the orthogonal reactivity of its chloro and benzyloxy functionalities, makes it a strategic building block for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, enables researchers to fully leverage its potential in the design and discovery of next-generation therapeutics.
References
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Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. National Center for Biotechnology Information. [Link]
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Synthesis of 2-methyl-3-benzyloxy-4-chloromethyl-5-vinylpyridine. PrepChem.com. [Link]
- Method for preparing 2-chloro-5-substituted pyridine.
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Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. National Center for Biotechnology Information. [Link]
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2-Chloropyridine. Wikipedia. [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
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